molecular formula C14H27NO3 B14278123 Methyl methyl(undecanoyl)carbamate CAS No. 125481-81-4

Methyl methyl(undecanoyl)carbamate

Katalognummer: B14278123
CAS-Nummer: 125481-81-4
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: XXYRKSGPJAUKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl methyl(undecanoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl methyl(undecanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with undecanoic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .

Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures (around 90°C) and generates the corresponding carbamates in good yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl methyl(undecanoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of methyl methyl(undecanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl methyl(undecanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain (undecanoyl group) provides hydrophobic characteristics, making it suitable for applications requiring water-resistant properties. Additionally, its ability to form stable complexes with biological molecules sets it apart from other carbamate esters.

Eigenschaften

CAS-Nummer

125481-81-4

Molekularformel

C14H27NO3

Molekulargewicht

257.37 g/mol

IUPAC-Name

methyl N-methyl-N-undecanoylcarbamate

InChI

InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3

InChI-Schlüssel

XXYRKSGPJAUKLK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(=O)N(C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.